Home > Products > Screening Compounds P107982 > 3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid
3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid - 99208-26-1

3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid

Catalog Number: EVT-393309
CAS Number: 99208-26-1
Molecular Formula: C13H14N2O5
Molecular Weight: 278.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinoxaline derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, compounds with a 3-(6,7-dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid structure have been explored for their potential applications in various fields, including as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) and as antagonists for specific neurotransmitter receptors with neuroprotective properties1 2.

3-(2-Aminophenyl)quinoxaline-2(lH)-one

    Compound Description: This compound serves as a starting material for the synthesis of quinoxalino[1,2-c]-[1,2,3]benzotriazines. It undergoes diazotization followed by reaction with sodium sulfite to yield the desired triazine system.

3-(2-Aminophenyl)-6,7-dimethylquinoxaline-2(lH)-one

    Compound Description: This compound, similar to the previous one, is used as a starting material to synthesize quinoxalino[1,2-c]-[1,2,3]benzotriazines. It undergoes diazotization and subsequent reaction with sodium sulfite to form the desired triazine system.

Quinoxalino[1,2-c]-[1,2,3]benzotriazines

    Compound Description: This class of compounds is synthesized from either 3-(2-Aminophenyl)quinoxaline-2(lH)-one or 3-(2-Aminophenyl)-6,7-dimethylquinoxaline-2(lH)-one. The specific compounds synthesized in the provided research are 4a and 4b, although their exact structures are not explicitly provided.

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    Compound Description: This compound is the initial product of a Biginelli reaction involving urea, benzaldehyde, and ethyl acetoacetate. It is further reacted with semicarbazide hydrochloride to synthesize other pyrimidinone derivatives.

2-[(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]hydrazinecarboxamide

    Compound Description: This compound is formed by reacting ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate with semicarbazide hydrochloride. Further treatment with concentrated sulfuric acid and neutralization with ammonia leads to the formation of a 5-amino-1,3,4-oxadiazol-2-yl derivative.

5-(5-amino-1,3,4-oxadiazol-2-yl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

    Compound Description: This compound is obtained by reacting 2-[(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]hydrazinecarboxamide with concentrated sulfuric acid followed by neutralization with ammonia. This amino-oxadiazolyl pyrimidinone is further condensed with various aromatic aldehydes in the synthesis of Schiff bases.

Applications in Various Fields

The applications of 3-(6,7-dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid derivatives span across analytical chemistry and pharmacology. In analytical chemistry, these compounds serve as highly sensitive fluorescence derivatization reagents for carboxylic acids, enabling the detection of fatty acids and metabolites of arachidonic acid at very low concentrations1 3. This has significant implications for the analysis of complex biological samples and the study of metabolic pathways. In the field of pharmacology, certain quinoxaline derivatives have been identified as neuroprotective agents due to their ability to antagonize AMPA/kainate receptors, offering potential therapeutic avenues for conditions such as epilepsy and ischemic brain injury2. Furthermore, related quinolone compounds have been synthesized with broad-spectrum antibacterial activities, demonstrating the versatility of the quinoxaline scaffold in drug development4.

Source and Classification

This compound is classified under the quinoxaline family, which consists of bicyclic compounds containing both benzene and pyrazine rings. The specific compound has been noted for its role as an intermediate in the synthesis of DMEQ-TAD (a known NMDA receptor antagonist) and other related pharmacological agents. The compound's CAS number is 99208-26-1, indicating its recognition in chemical databases such as PubChem and Scifinder .

Synthesis Analysis

The synthesis of 3,4-dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic acid typically involves several steps starting from simpler precursors.

Common Synthesis Methodologies

  1. Starting Materials: The synthesis often begins with readily available substituted quinoxalines.
  2. Reagents: Common reagents include methanol for methylation and various acids or bases to facilitate reactions.
  3. Steps Involved:
    • Formation of Quinoxaline Core: Initial reactions involve the formation of the quinoxaline structure through cyclization processes.
    • Methylation: Introduction of methoxy groups at the 6 and 7 positions is achieved using methylating agents.
    • Carboxylation: The propanoic acid moiety is introduced through carboxylation reactions involving appropriate reagents like carbon dioxide or carboxylic acids under basic conditions.

Technical Parameters

The synthesis often requires precise control over temperature and reaction times to ensure high yields and purity of the final product. Typical reaction temperatures range from 50°C to 150°C depending on the specific step involved.

Molecular Structure Analysis

The molecular formula for 3,4-dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic acid is C13H15N2O4C_{13}H_{15}N_{2}O_{4}.

Structural Features

  • Quinoxaline Ring: The core structure features a fused ring system that contributes to its biological activity.
  • Functional Groups:
    • Two methoxy groups (-OCH₃) at positions 6 and 7 enhance solubility and reactivity.
    • A keto group (=O) at position 3 plays a crucial role in its reactivity.
    • The propanoic acid side chain contributes to its pharmacokinetic properties.

Molecular Geometry

The compound exhibits a planar structure due to the aromatic nature of the quinoxaline ring, which facilitates π-stacking interactions with biological targets.

Chemical Reactions Analysis

3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic acid participates in several important chemical reactions:

  1. Nucleophilic Substitution: The methoxy groups can be replaced under certain conditions, allowing for further derivatization.
  2. Condensation Reactions: Can react with amines or other nucleophiles to form more complex molecules.
  3. Reduction Reactions: The ketone functionality may undergo reduction to form alcohol derivatives.

Relevant Technical Details

Reactions are typically performed under inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis, particularly for sensitive functional groups.

Mechanism of Action

The mechanism of action of 3,4-dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic acid primarily revolves around its interaction with NMDA receptors in the central nervous system.

Interaction with NMDA Receptors

  1. Competitive Antagonism: It acts as a competitive antagonist at the NMDA receptor site, blocking excitatory neurotransmission.
  2. Impact on Neurotransmission: By inhibiting NMDA receptor activity, it modulates synaptic plasticity and can potentially protect against excitotoxicity associated with neurodegenerative diseases.

Data Analysis

Studies have shown that compounds structurally similar to this molecule exhibit significant neuroprotective effects in animal models when administered at specific dosages.

Physical and Chemical Properties Analysis

Key Properties

  • Molecular Weight: Approximately 253.27 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.

Stability

The compound is stable under normal laboratory conditions but should be stored away from light and moisture to prevent degradation.

Applications

3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic acid has several notable applications:

  1. Pharmaceutical Development: Used as an intermediate in synthesizing NMDA receptor antagonists that have potential therapeutic applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
  2. Research Tool: Serves as a valuable tool in neuroscience research for studying glutamatergic signaling pathways and their implications in various neurological conditions.

Properties

CAS Number

99208-26-1

Product Name

3,4-Dihydro-6,7-dimethoxy-3-oxo-2-quinoxalinepropanoic Acid

IUPAC Name

3-(6,7-dimethoxy-3-oxo-4H-quinoxalin-2-yl)propanoic acid

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

InChI

InChI=1S/C13H14N2O5/c1-19-10-5-8-9(6-11(10)20-2)15-13(18)7(14-8)3-4-12(16)17/h5-6H,3-4H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

IPCXQGZLHLEGKG-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)NC(=O)C(=N2)CCC(=O)O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)C(=N2)CCC(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.